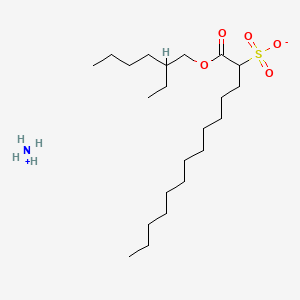
Nonioside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Nonioside A can be synthesized through several methods, including the ether injection method, thin film hydration method, reverse phase evaporation method, and sonication method . These methods involve the use of nonionic surfactants and cholesterol to form niosomes, which are vesicles that can encapsulate the compound.
Ether Injection Method: This involves dissolving the compound in diethyl ether and injecting it into an aqueous phase containing surfactants. The ether is then evaporated, forming niosomes.
Thin Film Hydration Method: The compound is dissolved in a mixture of chloroform and methanol, which is then evaporated to form a thin film. This film is hydrated with an aqueous phase to form niosomes.
Reverse Phase Evaporation Method: The compound is dissolved in an organic solvent and mixed with an aqueous phase. The mixture is then subjected to sonication and the organic solvent is evaporated to form niosomes.
Sonication Method: The compound is dissolved in an aqueous phase containing surfactants and subjected to sonication to form niosomes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the thin film hydration method due to its efficiency and scalability. This method allows for the production of large quantities of niosomes containing this compound, which can be used for various applications.
化学反応の分析
Types of Reactions
Nonioside A undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride, resulting in reduced derivatives.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Various nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.
科学的研究の応用
Chemistry: Nonioside A is used as a model compound for studying saccharide fatty acid esters and their properties.
Biology: It has been shown to have anti-inflammatory and anti-diabetic properties, making it a potential candidate for the development of new therapeutic agents.
Medicine: this compound is being investigated for its potential use in the treatment of inflammatory diseases and diabetes.
Industry: this compound is used in the formulation of various cosmetic and pharmaceutical products due to its beneficial properties.
作用機序
The mechanism of action of Nonioside A involves its interaction with various molecular targets and pathways . It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and cyclooxygenase-2. This inhibition is achieved through the downregulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. Additionally, this compound has been shown to modulate glucose metabolism, which contributes to its anti-diabetic effects.
類似化合物との比較
Nonioside A is unique among saccharide fatty acid esters due to its specific structure and biological activities . Similar compounds include:
- Nonioside P
- Nonioside Q
- Nonioside R
- Nonioside S
- Nonioside T
These compounds share similar structural features but differ in their specific fatty acid and saccharide components. This compound stands out due to its potent anti-inflammatory and anti-diabetic properties, making it a valuable compound for further research and development.
特性
CAS番号 |
291293-51-1 |
|---|---|
分子式 |
C17H30O11 |
分子量 |
410.4 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(3-methylbut-3-enoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O11/c1-7(2)3-4-25-16-14(23)13(22)11(20)9(28-16)6-26-17-15(24)12(21)10(19)8(5-18)27-17/h8-24H,1,3-6H2,2H3/t8-,9-,10-,11-,12+,13+,14-,15-,16-,17-/m1/s1 |
InChIキー |
KNJRIEFLSCUKAY-BNTHRHBTSA-N |
異性体SMILES |
CC(=C)CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
正規SMILES |
CC(=C)CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


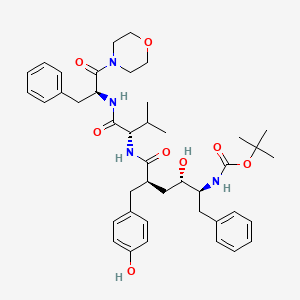
![Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-](/img/structure/B12764938.png)

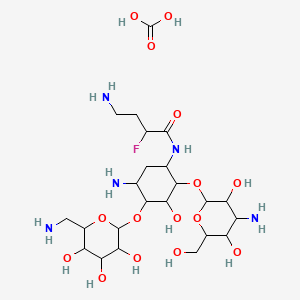


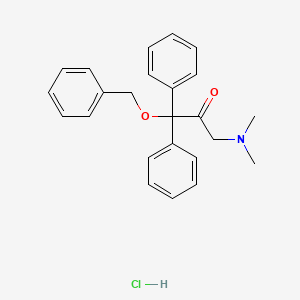

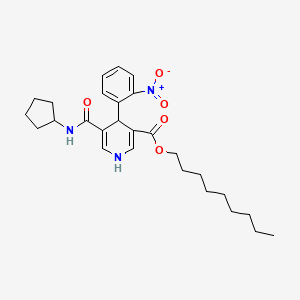


![6-(4-chlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12765022.png)
![2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12765028.png)
